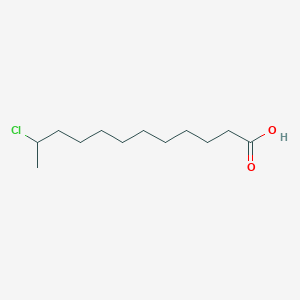![molecular formula C22H20N2O4S4 B14304420 2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] CAS No. 113697-06-6](/img/structure/B14304420.png)
2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is a complex organic compound featuring a disulfide bond linking two pyrrole rings, each substituted with a 4-methylbenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The pyrrole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Disulfide Bond Formation: The final step involves the oxidation of thiol groups to form the disulfide bond. This can be achieved using oxidizing agents like iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol groups in proteins, influencing their structure and function.
Electrophilic Aromatic Substitution: The sulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide linkage but with different substituents.
2,2’-Disulfanediylbis(2-methylpropanal): Features a disulfide bond with aldehyde groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains disulfide linkage with chlorobenzoic acid groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is unique due to its combination of pyrrole rings and sulfonyl groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the disulfide bond adds to its versatility, allowing it to participate in redox reactions and interact with biological molecules in unique ways.
Propriétés
Numéro CAS |
113697-06-6 |
|---|---|
Formule moléculaire |
C22H20N2O4S4 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-[[1-(4-methylphenyl)sulfonylpyrrol-2-yl]disulfanyl]pyrrole |
InChI |
InChI=1S/C22H20N2O4S4/c1-17-7-11-19(12-8-17)31(25,26)23-15-3-5-21(23)29-30-22-6-4-16-24(22)32(27,28)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
Clé InChI |
AJQNOJFDGMCBTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SSC3=CC=CN3S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
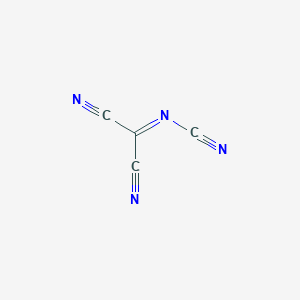
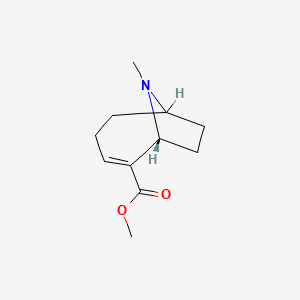


![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
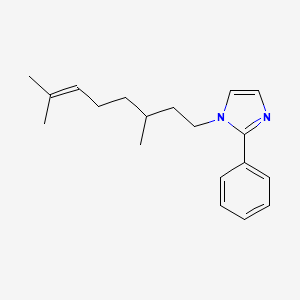
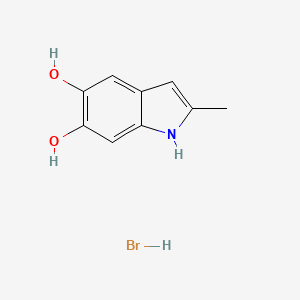
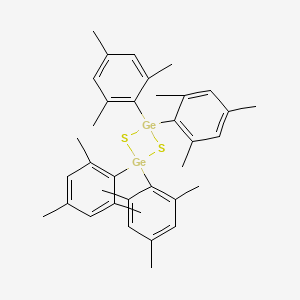

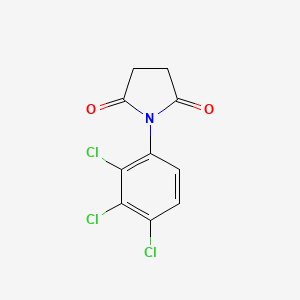
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

